5‑Fold Lower Antiarrhythmic Potency vs. Quinidine in the Isolated Rat Heart Reperfusion Arrhythmia Model
In a direct head-to-head experiment using an isolated rat heart reperfusion arrhythmia model, 3-hydroxyquinidine achieved 50% suppression of ventricular fibrillation/tachycardia (EC50) at 10.7 ± 0.3 mg/L, whereas quinidine required only 2.2 ± 0.25 mg/L, yielding a relative potency of approximately 20% (i.e., quinidine was ~5‑fold more potent) [1]. The Hill coefficients did not differ, indicating similar slope of the concentration–effect relationship. Quinidine-N-oxide, another major metabolite, showed no detectable antiarrhythmic activity up to 16 mg/L, placing 3-hydroxyquinidine as the only active metabolite in this model [1].
| Evidence Dimension | EC50 for suppression of reperfusion-induced ventricular fibrillation/tachycardia |
|---|---|
| Target Compound Data | 10.7 ± 0.3 mg/L |
| Comparator Or Baseline | Quinidine: 2.2 ± 0.25 mg/L; Quinidine-N-oxide: no activity ≤16 mg/L |
| Quantified Difference | 3-Hydroxyquinidine is ~4.9‑fold less potent than quinidine; quinidine-N-oxide is inactive |
| Conditions | Isolated rat heart (Langendorff) preparation; reperfusion arrhythmia model; drug added to perfusate |
Why This Matters
Procurement decisions for antiarrhythmic screening must account for this ~5‑fold potency gap—3-hydroxyquinidine cannot substitute for quinidine at equimolar concentrations, and quinidine-N-oxide is a negative control rather than an active comparator.
- [1] Vozeh S, Oti-Amoako K, Uematsu T, Follath F. Antiarrhythmic activity of two quinidine metabolites in experimental reperfusion arrhythmia: relative potency and pharmacodynamic interaction with the parent drug. J Pharmacol Exp Ther. 1987;243(1):297-301. PMID: 3668860. View Source
